molecular formula C14H18N4O4S B2615228 ({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine CAS No. 1795471-96-3

({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine

Cat. No.: B2615228
CAS No.: 1795471-96-3
M. Wt: 338.38
InChI Key: QWOBMTQBFNZXGA-UHFFFAOYSA-N
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Description

The compound ({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine is a heterocyclic molecule featuring a benzodioxin core linked to a pyrazole ring via a methyl group. The pyrazole moiety is further substituted with a sulfamoyl-dimethylamine group. Benzodioxin derivatives are known for their pharmacological relevance, particularly in cardiovascular and neurological therapies, due to their structural mimicry of natural ligands . Pyrazole sulfonamides, such as this compound, are frequently explored for their bioactivity, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylsulfamoylamino)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-17(2)23(19,20)16-11-7-15-18(8-11)9-12-10-21-13-5-3-4-6-14(13)22-12/h3-8,12,16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOBMTQBFNZXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine typically involves multiple steps, starting with the preparation of the benzodioxin and pyrazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Structural Analysis and Functional Groups

The compound contains three key reactive components:

  • Benzodioxin group : A 2,3-dihydro-1,4-benzodioxin ring system, which is a cyclic ether with aromatic character.

  • Pyrazole ring : A five-membered aromatic heterocycle with substituents at positions 1 and 4.

  • Sulfamoyl-dimethylamine group : A sulfonamide derivative with a dimethylamino group attached to the sulfamoyl moiety.

Hydrolysis of the Sulfamoyl Group

Sulfamoyl groups (SO₂NH) are prone to hydrolysis under acidic or basic conditions, forming sulfamic acids. For this compound:

  • Reaction :

    (Sulfamoyl)dimethylamineHCl/H₂OSulfamic acid+Dimethylamine\text{(Sulfamoyl)dimethylamine} \xrightarrow{\text{HCl/H₂O}} \text{Sulfamic acid} + \text{Dimethylamine}
  • Conditions : Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

  • Outcome : Cleavage of the sulfamoyl-dimethylamine bond, yielding a sulfamic acid derivative and dimethylamine as a byproduct .

Nucleophilic Substitution on the Pyrazole Ring

The pyrazole ring’s electron-rich nature (due to lone pairs on nitrogen) makes it susceptible to electrophilic substitution. The sulfamoyl group acts as an activating meta-directing group.

  • Reagents : Electrophiles (e.g., NO₂⁺, Br⁺) in acidic conditions.

  • Outcome : Substitution at positions ortho or para to the sulfamoyl group, forming nitro or halogenated derivatives .

Ring-Opening of the Benzodioxin Moiety

The benzodioxin ring (similar to a cyclic ether) can undergo acid- or base-catalyzed cleavage.

  • Reaction :

    BenzodioxinH⁺/H₂ODihydroxybenzene derivatives+Aldehydes/ketones\text{Benzodioxin} \xrightarrow{\text{H⁺/H₂O}} \text{Dihydroxybenzene derivatives} + \text{Aldehydes/ketones}
  • Conditions : Dilute acid (e.g., HCl) or base (e.g., NaOH) .

  • Outcome : Formation of catechol derivatives or aldehydes, depending on the cleavage site .

Oxidation of the Sulfamoyl Group

Sulfamoyl groups can be oxidized to sulfonamide oxides or sulfonic acids under strong oxidizing conditions (e.g., H₂O₂, KMnO₄).

  • Reaction :

    SulfamoylH₂O₂Sulfonyl oxideKMnO₄Sulfonic acid\text{Sulfamoyl} \xrightarrow{\text{H₂O₂}} \text{Sulfonyl oxide} \xrightarrow{\text{KMnO₄}} \text{Sulfonic acid}
  • Outcome : Conversion to sulfonic acid derivatives, altering solubility and reactivity.

Hydrolysis of Sulfamoyl Group

Reagent Conditions Product
HCl (1 M)60°C, 2 hSulfamic acid + dimethylamine
NaOH (1 M)80°C, 3 hSulfamic acid (deprotonated) + dimethylamine

Electrophilic Substitution on Pyrazole

Electrophile Conditions Product
Nitric acid (HNO₃)H₂SO₄, 0°CNitro-substituted pyrazole
Bromine (Br₂)CH₃COOH, RTBromo-substituted pyrazole

Research Findings and Mechanistic Insights

  • Biological Activity : Sulfamoyl groups are known for their role in enzyme inhibition (e.g., carbonic anhydrase). The benzodioxin moiety may contribute to bioavailability, while the pyrazole enhances solubility .

  • Synthetic Challenges : The benzodioxin ring’s stability under harsh conditions (e.g., oxidation) could limit reaction pathways. Selective activation of the pyrazole or sulfamoyl groups may require protective strategies .

  • Analytical Data : The compound’s molecular weight (calculated from structural components) and solubility in organic solvents (e.g., DMSO, ethanol) suggest suitability for aqueous-phase reactions .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, integrating the benzodioxane moiety with pyrazole and sulfamoyl groups. The structural formula can be represented as follows:CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}Where xx, yy, zz, aa, and bb represent the respective atom counts in the molecule. The presence of the 2,3-dihydro-1,4-benzodioxin structure contributes to its unique biological properties.

Enzyme Inhibition

Recent studies have demonstrated that compounds containing the benzodioxane moiety exhibit significant enzyme inhibitory activities. For instance:

  • Acetylcholinesterase Inhibition : Compounds similar to the target compound have shown potential in inhibiting acetylcholinesterase, which is crucial for treating Alzheimer's disease. Inhibitors of this enzyme can help in managing symptoms by increasing acetylcholine levels in synaptic clefts .
  • α-Glucosidase Inhibition : The compound has also been evaluated for its ability to inhibit α-glucosidase, an important target for managing type 2 diabetes mellitus (T2DM). Inhibiting this enzyme can slow carbohydrate absorption, thereby controlling blood sugar levels .

Antitumor Activity

Sulfonamide derivatives have been recognized for their broad-spectrum antitumor activities. Several studies have documented that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

There is emerging evidence suggesting that benzodioxane-containing compounds possess antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineReference
Acetylcholinesterase InhibitionHuman Acetylcholinesterase
α-Glucosidase InhibitionRat Intestinal α-Glucosidase
Antitumor ActivityVarious Cancer Cell Lines
Antimicrobial ActivityGram-positive and Gram-negative Bacteria

Notable Research Findings

  • A study published in Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of new sulfonamides with benzodioxane moieties and their inhibitory potential against α-glucosidase and acetylcholinesterase, indicating their therapeutic relevance for T2DM and Alzheimer’s disease .
  • Research conducted on a series of sulfonamide derivatives showed that modifications at the benzodioxane position could enhance their anticancer activity, providing insights into structure-activity relationships (SAR) that could guide future drug design .
  • Computational studies utilizing quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity of new derivatives based on existing data, facilitating the design of more effective compounds .

Mechanism of Action

The mechanism of action of ({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction pathways and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Doxazosin Mesilate ()

  • Structure : Contains a quinazoline ring, piperazine, and benzodioxin-carbonyl group.
  • Pharmacology : An α1-adrenergic antagonist used for hypertension.
  • Key Differences : The target compound lacks the quinazoline and piperazine systems but shares the benzodioxin motif, suggesting divergent receptor interactions.

Ugi-Azide Tetrazole Derivative (Compound 9o, )

  • Structure : Combines benzodioxin, tetrazole, thiophene, and benzodiazol-2-one.
  • Synthesis : Produced via Ugi-Azide four-component reaction (76% yield) .
  • Key Differences : The tetrazole and thiophene groups contrast with the pyrazole-sulfamoyl group in the target compound, which may influence solubility and target selectivity.

Coumarin-Benzodiazepine Hybrids ()

  • Structure : Integrates coumarin, benzodiazepine, and tetrazole.
  • Synthesis : Prepared via multi-step heterocyclic condensations.
  • Key Differences : The coumarin and benzodiazepine systems are absent in the target compound, but both share sulfonamide/tetrazole functionalities, which are critical for hydrogen-bonding interactions.

GPR139 Antagonist ()

  • Structure : Pyrazole-methyl-imidazole derivative.
  • Pharmacology : Acts as a GPR139 antagonist for depression treatment.
  • Key Differences : The imidazole and phenyl groups differ from the target compound’s sulfamoyl-dimethylamine, highlighting modular approaches in receptor antagonist design.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Doxazosin Mesilate Ugi-Azide 9o GPR139 Antagonist
Molecular Weight Not reported 547.58 ~500 (estimated) Not reported
Functional Groups Benzodioxin, pyrazole, sulfamoyl, dimethylamine Quinazoline, piperazine, benzodioxin Benzodioxin, tetrazole, thiophene Pyrazole, imidazole, phenyl
Synthetic Yield Not reported Not reported 76% Not reported
Biological Activity Hypothesized enzyme inhibition/receptor modulation α1-Adrenergic antagonism Unreported GPR139 antagonism

Pharmacological Implications

  • Benzodioxin Derivatives : Often exhibit cardiovascular activity (e.g., doxazosin) due to planar aromatic systems interacting with adrenergic receptors .
  • Pyrazole Sulfonamides : Commonly associated with kinase inhibition or antimicrobial activity, suggesting the target compound may share these mechanisms.
  • Structural Modularity : The presence of sulfamoyl and dimethylamine groups could enhance solubility and bioavailability compared to purely aromatic analogues .

Biological Activity

The compound ({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine is a novel derivative within the pyrazole class of compounds, which have been widely studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Pyrazole ring
  • Substituents : 2,3-Dihydro-1,4-benzodioxin moiety and sulfamoyl group
  • Molecular Formula : C13H16N4O2S

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various substituted pyrazoles, including those related to our compound, showed promising antibacterial and antifungal activities. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways in fungi .

Anticancer Properties

Pyrazole derivatives are recognized for their anticancer potential. A review highlighted that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms such as caspase activation and modulation of cell cycle regulatory proteins . Specifically, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been well documented. Studies suggest that these compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The sulfamoyl group in our compound may enhance its anti-inflammatory efficacy by improving solubility and bioavailability .

Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives demonstrated that one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that modifications in the structure can significantly enhance antimicrobial potency .

Study 2: Anticancer Activity

In vitro studies involving human breast cancer cell lines revealed that certain pyrazole derivatives induced apoptosis at concentrations as low as 10 µM. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Research Findings Summary Table

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the sulfamoyl group can be introduced by reacting the pyrazole intermediate with dimethylsulfamoyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradient). Confirmation of purity requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) to assign protons and carbons, focusing on the benzodioxin methylene group (δ ~4.2–4.5 ppm) and pyrazole aromatic protons (δ ~7.5–8.5 ppm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode to detect the molecular ion peak (e.g., m/z ~350–400 range).
  • Infrared Spectroscopy (IR) : Identify sulfamoyl (S=O stretch at ~1150–1350 cm1^{-1}) and benzodioxin ether (C-O-C at ~1250 cm1^{-1}) functional groups .

Q. What experimental strategies are effective for determining solubility and stability in aqueous buffers?

  • Methodology :

  • Solubility : Perform shake-flask experiments in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2). Quantify solubility via UV-Vis spectroscopy at λmax_{\text{max}} (determined experimentally).
  • Stability : Incubate the compound at 37°C in relevant buffers and analyze degradation products at intervals using LC-MS. Monitor hydrolytic stability of the sulfamoyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d,p) basis sets. Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions.
  • Multiwfn Software : Analyze electron localization function (ELF) and bond order to assess conjugation between the benzodioxin and pyrazole moieties. Compare theoretical IR spectra with experimental data to validate computational models .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?

  • Methodology : Crystallize the compound via vapor diffusion (e.g., dichloromethane/pentane). Challenges include low crystal quality or twinning. Use SHELXL for refinement:

  • Twinning : Apply TWIN and BASF commands to model twin domains.
  • Disorder : Refine disordered groups (e.g., dimethylamine) using PART and SUMP constraints.
  • Validate with R1_1 < 0.05 and wR2_2 < 0.10, and check for outliers in the Hirshfeld surface analysis .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Assay Validation : Compare results from enzyme-linked assays (e.g., kinase inhibition) vs. cell-based assays (e.g., viability assays). Control for off-target effects using siRNA knockdown or competitive inhibitors.
  • Pharmacokinetic Profiling : Assess membrane permeability (Caco-2 monolayer) and metabolic stability (liver microsomes) to explain discrepancies between in vitro and in vivo activity .

Q. What strategies are recommended for analyzing enantiomeric purity of derivatives containing chiral centers?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column with heptane/isopropanol (90:10) to resolve enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to assign absolute configuration.
  • Stereochemical Stability : Monitor racemization under physiological conditions via polarimetry .

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